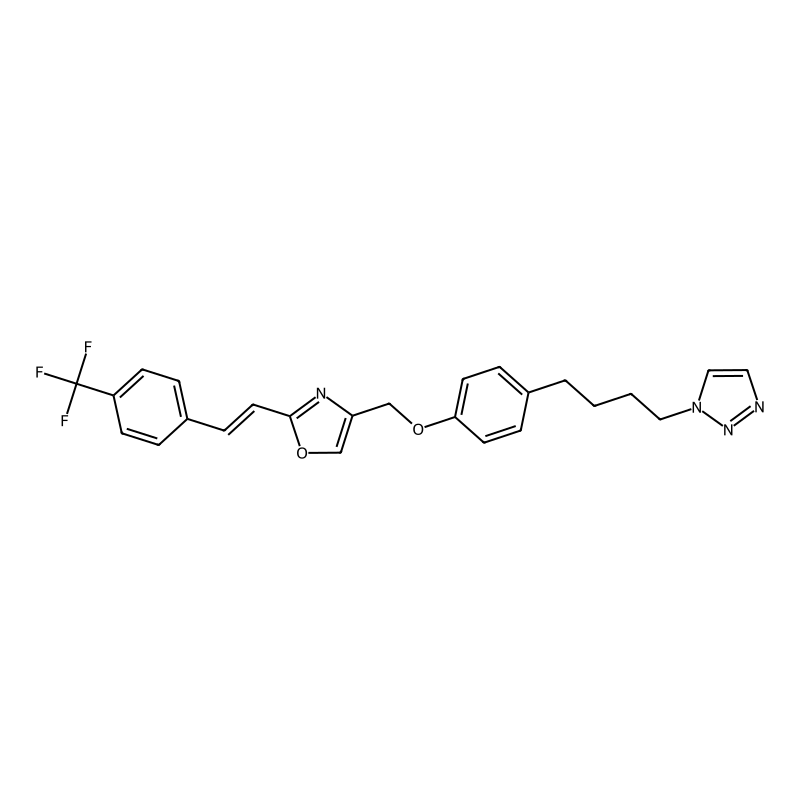

Mubritinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: From HER2 to Mitochondria

Originally characterized as a tyrosine kinase inhibitor targeting HER2, subsequent research has demonstrated that Mubritinib's primary anti-cancer effects and toxicity are mediated through its action on cellular metabolism, specifically by inhibiting mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase) [1] [2].

The diagram below illustrates how this compound's inhibition of complex I triggers a cascade of cellular events leading to both its anti-cancer effects and associated toxicity.

This compound's primary mechanism and downstream effects.

The heterocyclic 1,3-nitrogen motif (found in its 1H-1,2,3-triazole ring) has been identified as the key toxicophore responsible for complex I inhibition. This motif is also present in other compounds, such as the anti-cancer drug Carboxyamidotriazole (CAI), which also acts as a complex I inhibitor [1] [3] [2].

Therapeutic Potential & Key Evidence

This compound has demonstrated anti-tumor efficacy in various preclinical cancer models, particularly those dependent on oxidative phosphorylation (OXPHOS).

| Cancer Model | Key Findings | Experimental Models |

|---|

| Non-Small Cell Lung Cancer (NSCLC) | - Inhibited cell proliferation & migration.

- Induced ROS & apoptosis.

- Synergized with cisplatin to overcome resistance [4]. | - H1975, A549 cell lines.

- Mouse xenograft model [4]. | | Acute Myeloid Leukemia (AML) | - Revealed landscape of OXPHOS dependency.

- Selectively targeted OXPHOS-dependent AML cells [5]. | - AML cell lines.

- Primary patient samples [5]. | | Primary Effusion Lymphoma (PEL) | - Selectively inhibited KSHV+ PEL cell growth.

- Induced cell cycle arrest & apoptosis.

- Inhibited KSHV LANA protein function [6]. | - BC3, BCBL1 PEL cell lines.

- KSHV- control lines (Ramos) [6]. | | Glioblastoma | - Impaired brain tumor stem cell (BTSC) self-renewal.

- Crossed blood-brain barrier.

- Delayed tumor progression & extended survival alone/with radio-chemotherapy [7]. | - Patient-derived & syngeneic models [7]. |

Detailed Experimental Protocols

To help you evaluate and potentially build upon this research, here are summaries of key experimental methodologies used in these studies.

1. Assessing Anti-tumor Efficacy In Vitro

- Cell Viability/Proliferation: Measured using MTT assay and colony formation assay. Cells are treated with varying doses of this compound for 24-72 hours (MTT) or longer periods to observe clonogenic survival [4].

- Apoptosis and Cell Cycle Analysis: Quantified using flow cytometry with Annexin V/PI staining for apoptosis and PI staining for cell cycle phase distribution [4] [6].

- Migration and Invasion: Evaluated using wound scratch assay to monitor 2D cell migration and Transwell invasion assay with Matrigel to assess invasive potential [4].

- Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (ΔΨm): Measured via flow cytometry using fluorescent probes DCHF-DA for ROS and JC-1 for ΔΨm [4].

2. Investigating Mechanism of Action

- Mitochondrial Function Analysis: Performed using the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR, indicator of respiration) and Extracellular Acidification Rate (ECAR, indicator of glycolysis) in real-time [6] [1].

- Mitochondrial Complex Activity Assay: The activities of mitochondrial respiratory chain complexes (I-V) are measured using specific activity assay kits on isolated cellular mitochondria [4].

- Western Blot Analysis: Used to investigate changes in protein expression and phosphorylation in key signaling pathways (e.g., PI3K/Akt/mTOR, AMPK) and antioxidant responses (e.g., Nrf2, HO-1) [4] [1] [7].

3. In Vivo Validation

- Mouse Subcutaneous Xenograft Model: Cancer cells are injected into the flanks of immunodeficient mice. After tumor establishment, mice are treated with this compound, a control drug (e.g., cisplatin), a combination, or a vehicle [4].

- Endpoint Analyses: Tumor volume is monitored and calculated. At the end of the study, tumors are harvested for histological examination (H&E staining), immunohistochemistry (IHC), and TUNEL staining to assess apoptosis [4].

Safety and Toxicity Considerations

The primary safety concern identified for this compound is cardiotoxicity due to 'off-target' mitochondrial inhibition [1] [2]. Cardiomyocytes have high energy demands and are rich in mitochondria, making them particularly sensitive to complex I inhibition. Studies show this compound reduces the beat rate of cardiomyocytes and can lead to cell death upon prolonged exposure [1]. This cardiotoxicity is directly linked to the 1,3-nitrogen toxicophore [1].

Future Directions and Conclusions

For researchers, the repurposing of this compound highlights several key areas:

- Biomarker Development: Identifying predictive biomarkers, such as OXPHOS dependency, is crucial for selecting patient populations most likely to respond [5].

- Combination Strategies: Rational combinations, such as with cisplatin in NSCLC or radiotherapy in glioblastoma, can enhance efficacy and overcome resistance [4] [7].

- Toxicophore Awareness: The 1,3-nitrogen motif is a known toxicophore for mitochondrial complex I inhibition. This knowledge is vital for medicinal chemistry efforts to design new compounds that avoid this off-target liability or to exploit it intentionally for targeting OXPHOS-dependent cancers [1] [3].

References

- 1. Identification of a novel toxicophore in anti-cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Drugs : The mitochondrial paradox | eLife [elifesciences.org]

- 3. Peer review in Identification of a novel toxicophore in anti- ... [elifesciences.org]

- 4. enhanced the inhibiting function of cisplatin in lung cancer... This compound [pmc.ncbi.nlm.nih.gov]

- 5. This compound Targets the Electron Transport Chain Complex I ... [sciencedirect.com]

- 6. Identification of this compound (TAK 165) as an inhibitor of KSHV ... [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of this compound [wms-site.com]

Mechanism of Action: Targeting Mitochondrial Respiration

Mubritinib's primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain [1] [2] [3].

- Disruption of OXPHOS: By targeting Complex I, this compound significantly reduces the Oxygen Consumption Rate (OCR), a direct measure of mitochondrial respiration [1]. This depletes cellular energy (ATP) and impairs processes vital for cancer cell survival [1] [3].

- Metabolic Vulnerability: Many aggressive cancers, including specific subtypes of glioblastoma and leukemia, are highly dependent on OXPHOS for energy, making them particularly vulnerable to this compound [1] [4].

- Downstream Molecular Effects: In glioblastoma stem cells (BTSCs), this compound disrupts the AMPK/p27Kip1 signaling pathway, leading to cell cycle arrest [1] [2]. It also alleviates tumor hypoxia, which enhances the production of reactive oxygen species (ROS) and increases DNA damage, especially when combined with radiotherapy [1].

The following diagram illustrates this multi-faceted mechanism:

> this compound induces anti-cancer effects primarily by inhibiting mitochondrial Complex I, leading to energy depletion, cell cycle arrest, and increased oxidative stress.

Key Experimental Data & Protocols

The promising profile of this compound is supported by robust pre-clinical data. Key quantitative findings from recent studies are summarized below.

| Model System | Key Experimental Readouts | Results & Efficacy |

|---|

| Patient-Derived Glioblastoma Stem Cells (BTSCs) [1] | • Oxygen Consumption Rate (OCR) • Cell Growth & Self-Renewal • Gene/Protein Expression | • Significant, dose-dependent OCR reduction from 20 nM. • Inhibition of BTSC growth in the nanomolar (nM) range (20-500 nM). • Disruption of AMPK/p27Kip1 pathway; cell cycle arrest. | | Pre-clinical Glioblastoma Mouse Models [1] [2] | • Animal Survival • Tumor Progression • Blood-Brain Barrier Penetration • Toxicity & Behaviour | • Delayed tumor progression and extended survival. • Enhanced efficacy when combined with radiotherapy or temozolomide. • Confirmed brain penetrance; well-tolerated profile. | | Primary Effusion Lymphoma (PEL) Cells [3] | • Cell Viability/Growth • Cell Cycle Analysis • Seahorse Analyzer (OCR) • Metabolomics (ATP/ADP ratios) | • Selective inhibition of PEL cell growth. • Induction of cell cycle arrest and apoptosis (Annexin V+). • Inhibited maximal OCR; altered energy metabolism. |

Detailed Experimental Methodologies

1. Assessing Impact on Mitochondrial Respiration [1]

- Purpose: To measure the direct effect of this compound on the electron transport chain.

- Protocol:

- Treat patient-derived Brain Tumour Stem Cells (BTSCs) with varying concentrations of this compound (e.g., 20 nM to 500 nM).

- Use ultra-sensitive systems like the Resipher instrument or high-resolution respirometers like Oroboros to measure the Oxygen Consumption Rate (OCR) in real-time.

- Calculate key parameters: Basal Respiration, Maximal Respiration, and Spare Respiratory Capacity.

- Outcome: A dose-dependent reduction in OCR confirms this compound as a potent OXPHOS inhibitor.

2. Phenotypic Screening for Drug Repurposing [3] [5]

- Purpose: To identify compounds that selectively kill cancer cells based on a desired phenotype, independent of the original molecular target.

- Protocol:

- Cell-Based Viability Screen: Incubate cancer cells (e.g., PEL cells) with compounds from a drug library. Measure viability using assays like ATP-based luminescence (e.g., CellTiter-Glo). A decrease in signal indicates cell death or growth inhibition.

- Reporter Gene Assay: Employ engineered reporter cell lines. For example, a screen for inhibitors of a viral protein (KSHV LANA) used a luciferase reporter gene; a decrease in luminescence upon drug treatment indicates target inhibition.

- Hit Validation: Compounds that score in both phenotypic screens (viability and target inhibition) are prioritized for further mechanistic studies.

- Outcome: This workflow identified this compound as a hit that both killed PEL cells and inhibited a specific viral target, leading to the discovery of its new mechanism [3].

The following diagram outlines this screening and validation process:

> Flowchart of the phenotypic screening strategy used to repurpose this compound for new oncology indications.

Future Clinical Directions

Based on the current evidence, the clinical development path for this compound is taking shape:

- Target Patient Populations: The most immediate potential appears to be in glioblastoma and other OXPHOS-dependent solid tumors [1] [2], as well as certain hematological cancers like Primary Effusion Lymphoma [3].

- Combination Therapy: Evidence strongly supports its use in combination with radiotherapy and chemotherapy (e.g., temozolomide) to enhance efficacy and overcome resistance [1].

- Next Steps: The compelling pre-clinical data and well-tolerated profile underscore the need for future clinical trials to validate its efficacy and safety in humans [1] [2].

References

- 1. Exploiting metabolic vulnerability in glioblastoma using a ... [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of this compound [wms-site.com]

- 3. Identification of this compound (TAK 165) as an inhibitor ... [oncotarget.com]

- 4. Feasibility and Safety of Targeting Mitochondria Function ... [link.springer.com]

- 5. Recent Advances in Cancer Drug Discovery Through the ... [frontiersin.org]

The Core SAR: From Presumed HER2 Inhibitor to Mitochondrial Toxin

Initially developed and reported as a tyrosine kinase inhibitor targeting HER2 for breast cancer treatment, Mubritinib's true mechanism of action was later revealed to be quite different. Key research demonstrated that This compound does not directly inhibit HER2 phosphorylation [1]. Instead, its potent anti-cancer activity and toxicity profile are driven by the inhibition of Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase) [1]. This "off-target" effect is now understood to be the primary driver of its pharmacological and toxicological effects.

A focused chemical library of this compound variants was created to pinpoint the structural features responsible for this activity. By systematically modifying different regions of the molecule, researchers identified that the 1H-1,2,3-triazole ring is the critical toxicophore [1]. The specific 1,3-nitrogen arrangement within this heterocycle is essential for Complex I inhibition. Modifying this moiety, such as replacing the triazole with a different ring system (e.g., creating "Compound 5"), substantially reduced or completely ablated both the inhibition of Complex I and the toxicity to cardiomyocytes [1].

This toxicophore was also identified in another anti-cancer drug, Carboxyamidotriazole (CAI). It was subsequently demonstrated that CAI's activity, previously attributed to calcium channel blockade, is also mediated through Complex I inhibition [1]. This confirms the 1,2,3-triazole-based toxicophore as a recurring motif for this specific mitochondrial liability.

Quantitative SAR of this compound and Analogs

The table below summarizes the biological outcomes of modifying the key toxicophoric region and other parts of the this compound structure, based on the cited studies [1] [2].

| Structural Modification | Impact on Complex I Inhibition | Impact on Anticancer Activity | Impact on Cardiac Toxicity | Key Findings / Role of Fragment |

|---|---|---|---|---|

| Presence of 1H-1,2,3-triazole ring | Potent inhibition | Potent activity | High toxicity | Serves as the core toxicophore; essential for activity [1] |

| Modification of 1H-1,2,3-triazole | Significantly reduced or ablated | Significantly reduced or ablated | Significantly reduced | Confirms the 1,3-nitrogen motif is critical for mechanism [1] |

| Retention of (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole | Not directly assessed | Retained/Improved anti-proliferative activity | Not directly assessed | Important for targeted anti-HER2 activity in derivative compounds [2] |

| Bromine substitution on phenyl ring | Not directly assessed | Improved potency | Not directly assessed | In derivative compounds, this substitution enhanced HER2 inhibition and anti-proliferative effects [2] |

| Inactive analog (e.g., Compound 5 from [1]) | No inhibition | No activity | No toxicity | Used as a negative control to confirm the SAR and that toxicity is on-target via Complex I [1] |

Experimental Protocols for Key SAR Studies

To validate the SAR and the mitochondrial mechanism, several key experimental approaches were employed:

- In Vitro Kinase Assay: To disprove this compound's direct action on HER2, recombinant human HER2 was incubated with the drug and radioactively labeled ³²P-ATP. The incorporation of ³²P was measured, showing that this compound did not inhibit phosphorylation even at 10 µM, unlike the positive control lapatinib [1].

- ATP Production Bioassay (Glucose/Galactose Assay): This assay is critical for unmasking mitochondrial toxicity. Cells are cultured in media where galactose replaces glucose, forcing them to rely on mitochondrial oxidative phosphorylation for ATP production. H9c2 cardiomyoblasts treated with 2 µM this compound in galactose media showed a 50% decrease in ATP levels within 2 hours, demonstrating direct mitochondrial impairment [1].

- Cell-Based Signaling Analysis (Western Blot): The downstream effects of mitochondrial inhibition were tracked by analyzing the phosphorylation status of key energy-sensing pathway proteins (e.g., AMPK, ACC, RPS6). This compound's effect mirrored those of known mitochondrial inhibitors like rotenone and antimycin A, and was distinct from the specific HER2 inhibitor lapatinib [1].

- Chemical Library Synthesis and Screening: A library of this compound analogs with systematic modifications was synthesized. The anti-proliferative activity, apoptosis induction, and direct Complex I inhibition of these analogs were tested, allowing for the direct correlation of structural changes with biological function [1].

Mechanism and Therapeutic Implications

The identification of the 1,2,3-triazole toxicophore has significant implications for drug discovery and the therapeutic use of this compound. The following diagram illustrates the established mechanism through which this toxicophore exerts its effects.

This mechanism has two major consequences:

- Cardiac Safety Liability: Cardiomyocytes have high energy demands and are rich in mitochondria, making them particularly sensitive to Complex I inhibitors like this compound. This explains the observed reduction in beat rate and cell death upon prolonged exposure, a critical safety consideration [1].

- Redirection as a Chemotherapy Sensitizer: Research in non-small cell lung cancer (NSCLC) has explored leveraging this mechanism. This compound, by inhibiting Complex I, increases reactive oxygen species (ROS), induces oxidative stress, and inhibits the PI3K/mTOR pathway. This can enhance the efficacy of and overcome resistance to cisplatin, providing a new potential application as a combination therapy [3].

Conclusion and Future Perspectives

The SAR of this compound serves as a compelling case study in drug discovery. It underscores the critical importance of rigorous target validation and detailed mechanistic SAR studies beyond initial phenotypic observations. The misattribution of its activity to HER2 inhibition was only corrected through a chemical dissection that identified the 1,2,3-triazole ring as a mitochondrial toxicophore.

Future drug design efforts can leverage this knowledge in two ways:

- Mitigating Toxicity: The SAR table provides a clear guide for eliminating this specific mitochondrial liability by modifying or replacing the 1,2,3-triazole motif in new drug candidates.

- Harnessing the Mechanism: The same understanding allows for the intentional optimization of this toxicophore for diseases where mitochondrial inhibition is the desired therapeutic strategy, such in as certain cancers or in combination therapies to sensitize resistant tumors [3].

References

Mubritinib electron transport chain complex I inhibition

Mechanism of Action: From HER2 to Complex I

The table below summarizes the key experimental findings that redefined Mubritinib's primary mechanism of action.

| Aspect | Original Proposed Action | Rediscovered Primary Action | Key Experimental Evidence |

|---|---|---|---|

| Primary Target | Receptor tyrosine kinase HER2/ErbB2 [1] | Ubiquinone-binding site of ETC Complex I (NADH dehydrogenase) [2] | No direct inhibition of recombinant HER2 kinase activity; anti-cancer effects replicated by other Complex I inhibitors (e.g., Rotenone) [3] [1]. |

| Cellular Effect | Inhibition of HER2 phosphorylation and downstream signaling [1] | Inhibition of mitochondrial respiration, reduction of ATP production, and disruption of cellular energy status [2] [1] | Significant reduction in oxygen consumption rate (OCR); impaired ATP production in cells forced to rely on OXPHOS (galactose media) [4] [3] [1]. |

| Structural Toxicophore | Not applicable | Heterocyclic 1,3-nitrogen motif (in the 1H-1,2,3-triazole ring) [4] [1] | Modification of this motif ablates Complex I inhibition and anti-cancer activity, while introducing it into other compounds confers toxicity [1]. |

Experimental Protocols for Validating Complex I Inhibition

To confirm this compound's effect on mitochondrial function, researchers typically employ the following key methodologies:

Functional Respiration Analysis (Seahorse XF Analyzer)

This assay measures the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration.

- Workflow: Treat target cells (e.g., AML or PEL cells) with this compound and seed them in a specialized plate. The instrument uses fluorescent sensors to measure OCR in real-time after sequential injection of compounds that perturb the ETC [3].

- Expected Outcome: this compound causes a sharp decrease in basal and maximal OCR, similar to classic Complex I inhibitors like rotenone [3]. The following diagram illustrates a typical experimental workflow for functional respiration analysis:

Metabolic Vulnerability Assay (Glucose vs. Galactose Media)

This test identifies if a drug's toxicity is due to mitochondrial impairment.

- Workflow: Culture cells in two different media:

- Glucose-rich media: Cells generate ATP via glycolysis, masking mitochondrial toxicity.

- Galactose-containing media: Forces cells to rely exclusively on mitochondrial OXPHOS for ATP generation.

- Expected Outcome: this compound exhibits significantly greater cytotoxicity and a more pronounced reduction in ATP levels in galactose media, confirming its mitochondrial toxicity [4] [1].

Assessment of Downstream Signaling and Apoptosis

- Western Blotting: Analyze changes in phosphorylation of proteins in energy-sensing pathways (AMPK, ACC) and proliferation (mTOR, RPS6). This compound treatment increases p-AMPK and p-ACC, indicating energy stress [1].

- Flow Cytometry: Evaluate apoptosis (Annexin V staining) and cell cycle status. This compound treatment in sensitive cells leads to cell cycle arrest and accumulation of Annexin V-positive apoptotic cells [3].

Therapeutic Applications and Cancer Type Sensitivity

This compound's anti-cancer efficacy is particularly strong in cancer subtypes that are highly dependent on OXPHOS for survival.

| Cancer Type | Subtype / Context | Observed Effect of this compound | Biological Rationale |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Chemotherapy-resistant; high OXPHOS dependency [2] | Strong anti-leukemic effects in vitro and in vivo; targets leukemic stem cells [2] | These "OXPHOS-addicted" cells are vulnerable to ETC disruption [2] [5]. |

| Primary Effusion Lymphoma (PEL) | KSHV-associated lymphoma [3] | Selective inhibition of cell growth; induction of cell cycle arrest and apoptosis [3] | PEL cells exhibit heightened mitochondrial metabolism and sensitivity to ETC inhibition [3]. |

| Other Cancers | Cell lines representing breast, ovarian, and other cancers [1] | Reduced cell growth and increased cell death [1] | General anti-proliferative effect linked to the 1,3-nitrogen toxicophore and Complex I inhibition [1]. |

Clinical and Drug Development Implications

- Predictive Biomarkers: Research indicates that high mitochondrial DNA content (mtDNAc) and a gene expression signature related to mitochondrial function can identify AML patients most likely to respond to this compound and other OXPHOS-targeting therapies [2] [5].

- Cardiotoxicity Risk: The same mechanism that kills cancer cells can cause "off-target" cardiotoxicity, as cardiac cells are also highly dependent on OXPHOS [4] [1]. The identified 1,3-nitrogen toxicophore is a key mediator of this adverse effect.

- Future Drug Design: The discovery of the 1,3-nitrogen toxicophore provides a critical structural alert for drug developers. Designing future anti-cancer agents without this motif could help retain efficacy against OXPHOS-dependent cancers while reducing the risk of cardiotoxicity [4] [1].

This compound's case highlights the crucial need to fully understand a drug's mechanism, especially when it involves fundamental processes like mitochondrial function. The experimental methods outlined provide a framework for evaluating other compounds with suspected mitochondrial toxicity.

References

- 1. Identification of a novel toxicophore in anti-cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets the Electron Transport Chain Complex I ... [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound (TAK 165) as an inhibitor ... [oncotarget.com]

- 4. Anti-Cancer Drugs: The mitochondrial paradox [elifesciences.org]

- 5. High mtDNA content identifies oxidative phosphorylation ... [nature.com]

Mechanism of Action and Experimental Validation

Mubritinib's primary anti-tumor effect in KSHV+ PEL cells stems from disrupting mitochondrial oxidative phosphorylation (OXPHOS), not by inhibiting receptor tyrosine kinases as initially thought [1]. The diagrams below illustrate the drug screening workflow and this compound's mechanism.

This compound screening workflow. [1] [2]

This compound mechanism of action. [1]

Quantitative Efficacy Data

This compound exhibits nanomolar potency against KSHV+ PEL cell lines with significant selectivity over KSHV- and EBV-infected cells [1].

Table 1: Growth Inhibition (GI₅₀) of this compound on B-Cell Lines [1]

| Cell Line | Virus Status | GI₅₀ (nM) |

|---|---|---|

| BC1 | KSHV+ | 7.5 |

| BC3 | KSHV+ | 13.45 |

| BCBL1 | KSHV+ | 17.1 |

| BJAB | KSHV- | 1600 |

| Ramos | KSHV- | 400 |

| LCL352 | EBV+ | 200 |

Table 2: Comparison with Other Electron Transport Chain Inhibitors [1]

| Compound | Primary Known Target | Effect on KSHV+ PEL Cell Growth |

|---|---|---|

| This compound | ETC Complex I | Inhibition |

| Rotenone | ETC Complex I | Inhibition |

| Deguelin | ETC Complex I | Inhibition |

| Various RTK Inhibitors | Receptor Tyrosine Kinases | No Inhibition |

Key Experimental Protocols

The discovery of this compound relied on the following key experimental methodologies [1] [2]:

- Cell-Based Luciferase Assay for LANA DNA-Binding Inhibition: A stable HEK293T cell line was generated to express a fusion protein of the VP16 activation domain and the LANA DNA-binding domain (DBD) upon doxycycline induction. These cells were transfected with a Gaussia luciferase reporter plasmid containing three LANA binding sites (LBS) from the KSHV Terminal Repeat (TR). Inhibition of LANA DBD binding to the TR by a compound reduces luciferase signal. This assay was used to screen a library of ~1,000 known drugs at 12.5 µM.

- Cell Viability Screening for Selective PEL Inhibition: The same drug library was screened at 10 µM against a panel of B-cell lines. Viability of KSHV+ PEL cells (BC3) was compared to KSHV- cells (Ramos). Selectivity was determined by calculating a "therapeutic window".

- Validation of ETC Inhibition:

- Seahorse Analyzer: Used to measure the Oxygen Consumption Rate (OCR) in PEL cells. This compound treatment selectively inhibited maximal mitochondrial respiration.

- Metabolomics: Analysis confirmed the metabolic consequences of ETC disruption by revealing significant changes in cellular ATP/ADP and ATP/AMP ratios.

- Assessment of Apoptosis and Cell Cycle: Treated cells were analyzed using flow cytometry for Annexin V staining (apoptosis) and propidium iodide staining (cell cycle, specifically noting accumulation in the sub-G1 population).

Research Implications and Future Directions

The finding that PEL cells are selectively sensitive to ETC complex inhibition like this compound provides a strong rationale for repurposing this drug for PEL treatment [1]. This vulnerability suggests a metabolic dependency of KSHV-associated cancers on mitochondrial OXPHOS.

- Therapeutic Repurposing: this compound represents a promising candidate for a targeted therapy against KSHV+ PEL.

- Novel Mechanism: The primary anti-tumor action is through disruption of cellular energy metabolism rather than direct viral protein inhibition.

- Research Applications: These protocols provide a framework for screening and validating other compounds targeting viral latency or cancer cell metabolism.

References

Mubritinib role in oxidative phosphorylation

Mechanism of Action and Signaling Pathways

Mubritinib's primary action is directly on mitochondrial Complex I (NADH:ubiquinone oxidoreductase), which is the first and largest complex of the electron transport chain [1] [2]. This inhibition triggers a cascade of metabolic and signaling events within the cell.

The following diagram maps the sequence of these key cellular events after CI inhibition.

Integrated cellular response to this compound-induced Complex I inhibition.

Key Experimental Findings and Protocols

Researchers have validated this compound's effects across various cancer models using a suite of biochemical and cellular techniques.

In Vitro & Ex Vivo Models

- Cell Lines: Studies use patient-derived cancer cells, such as Brain Tumour Stem Cells (BTSCs) for glioblastoma [1] [3], primary Acute Myeloid Leukemia (AML) blasts [4] [5], Primary Effusion Lymphoma (PEL) cells [6] [7], and solid tumor lines like non-small cell lung cancer (NSCLC) [8].

- Culture Conditions: To unmask mitochondrial sensitivity, cells are often cultured in galactose-containing media instead of glucose, forcing reliance on OXPHOS for ATP production [2].

Core Methodologies

The table below outlines key experimental protocols used to characterize this compound's mechanism.

| Method | Key Purpose | Typical Protocol Summary |

|---|---|---|

| Seahorse XF Analyzer | Measure mitochondrial respiration (OCR) and glycolysis (ECAR) in live cells [6] [7]. | Cells are seeded in a specialized microplate. After baseline measurement, this compound is injected, followed by serial injections of modulators (oligomycin, FCCP, rotenone/antimycin A) to dissect ETC function. |

| Complex I Activity Assay | Directly quantify the enzymatic activity of ETC Complex I [8]. | Cellular mitochondria are isolated via fractionation. Complex I activity is measured spectrophotometrically by tracking the oxidation of NADH to NAD+ at 340nm in the presence of coenzyme Q analog. |

| ATP Determination Assay | Quantify cellular ATP levels post-treatment [2]. | Use luminescence-based kits (e.g., CellTiter-Glo). Lysed cells are incubated with substrate, and luciferase-generated light (proportional to ATP concentration) is measured. |

| Flow Cytometry (ROS, Apoptosis, Cell Cycle) | Analyze reactive oxygen species, apoptosis, and cell cycle distribution [8] [6]. | Cells are stained with specific fluorescent probes: DCHF-DA for ROS, JC-1 for mitochondrial membrane potential, Annexin V/PI for apoptosis, and PI for cell cycle after ethanol fixation. |

| In Vivo Efficacy Studies | Evaluate tumor growth inhibition and survival benefit [1] [8]. | Patient-derived xenograft or syngeneic mouse models. This compound is administered via intraperitoneal injection (e.g., 10 mg/kg daily). Tumor volume is tracked, and animal survival is monitored. |

Research Implications and Considerations

The repurposing of this compound highlights mitochondrial OXPHOS as a viable target for cancer therapy, especially for aggressive, treatment-resistant cancers.

- Biomarker Development: Mitrial DNA content (mtDNAc) shows promise as a biomarker to identify OXPHOS-dependent AML patients likely to respond to this compound [4].

- Combination Therapy: this compound synergizes with standard treatments. It alleviates tumor hypoxia and enhances radiotherapy-induced DNA damage and apoptosis in glioblastoma [1] [3], and improves cisplatin's effect in lung cancer [8].

- Toxicophore Identification: The anti-cancer and cardiotoxic effects are linked to a 1H-1,2,3-triazole heterocyclic 1,3-nitrogen motif in its structure [2] [9]. This "toxicophore" is responsible for Complex I inhibition.

This compound represents a compelling candidate for drug repurposing, with a well-defined mechanism of action centered on disrupting mitochondrial energetics. Further clinical development should focus on patient stratification based on metabolic biomarkers and careful management of potential on-target cardiac side effects.

References

- 1. Exploiting Mitochondrial Metabolic Vulnerabilities in Glioblastoma... [wms-site.com]

- 2. Identification of a novel toxicophore in anti-cancer chemotherapeutics... [elifesciences.org]

- 3. Exploiting metabolic vulnerability in glioblastoma using a ... [pubmed.ncbi.nlm.nih.gov]

- 4. High mtDNA content identifies oxidative phosphorylation ... [nature.com]

- 5. Major breakthrough in the treatment of leukemia [medicalxpress.com]

- 6. Identification of this compound (TAK 165) as an inhibitor of KSHV ... [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound (TAK 165) as an inhibitor ... [oncotarget.com]

- 8. enhanced the inhibiting function of cisplatin in lung cancer... This compound [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Drugs: The mitochondrial paradox [elifesciences.org]

Mubritinib's Mechanisms and Cellular Energetic Impact

Mubritinib exerts its effects through two primary, interconnected mechanisms:

- Inhibition of Mitochondrial Electron Transport Chain (ETC) Complex I: This is identified as its primary mode of action, leading to direct disruption of cellular energy production [1].

- Inhibition of the PI3K/mTOR Signaling Pathway: This occurs as a downstream consequence of energy disruption, further affecting cell survival and growth [2].

The table below summarizes the key experimental findings related to the disruption of cellular energy status by this compound and related ETC inhibitors.

| Cell Line / Model | Treatment | Key Energetic & Metabolic Findings | Downstream Consequences |

|---|---|---|---|

| KSHV+ PEL cells (BC3, BCBL1, BC1) [1] | This compound (nanomolar conc.) | ↓ Maximal oxygen consumption rate (OCR); ↓ ATP/ADP & ATP/AMP ratios [1] | Selective cell growth inhibition & cell cycle arrest [1] |

| KSHV+ PEL cells [1] | Rotenone & Deguelin (ETC Complex I inhibitors) | Similar selective PEL cell growth inhibition as this compound [1] | Confirms on-target effect via ETC Complex I inhibition [1] |

| NSCLC cells (NCI-H1975) [2] | This compound & Cisplatin combination | ↑ Intracellular ROS; Disrupted mitochondrial function [2] | Enhanced apoptosis; inhibited PI3K/mTOR pathway; in vivo tumor suppression [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Protocol: Assessing Cell Viability and Metabolic Inhibition

This protocol is adapted from studies that identified this compound's selective toxicity [1] [2].

- Cell Lines: Use relevant cancer cell lines (e.g., KSHV+ PEL lines like BC3 and KSHV- controls like Ramos for selectivity studies; or NSCLC lines like NCI-H1975) [1] [2].

- Drug Treatment: Treat cells with a serial dilution of this compound (e.g., across a nanomolar to micromolar range) for 24-72 hours [1] [2].

- Viability Assay: Perform MTT or similar colorimetric assays to measure cell proliferation and metabolic activity. Calculate GI50 values [1] [2].

- Analysis: Compare GI50 values between different cell lines to determine selective toxicity [1].

Protocol: Measuring Bioenergetic Profiles via Seahorse Analyzer

This method was key to confirming this compound's impact on mitochondrial function [1].

- Principle: The Seahorse XF Analyzer measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in live cells in real-time.

- Procedure:

- Seed cells in a specialized Seahorse microplate.

- Treat with this compound or vehicle control.

- Measure basal OCR and then perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (Complex I and III inhibitors).

- Key Outcome: this compound-treated PEL cells showed a significant reduction in maximal OCR, indicating impaired mitochondrial respiration and ETC function [1].

Protocol: Monitoring ATP:ADP Ratio with Fluorescent Biosensors

This technique allows for real-time, dynamic monitoring of cellular energy status in live cells [3] [4].

- Biosensor: Use the genetically encoded fluorescent biosensor PercevalHR. It is tuned to the physiological ATP:ADP range in mammalian cells and does not buffer cellular nucleotides [3].

- Imaging:

- Express PercevalHR in the target cells (e.g., via transfection or viral infection).

- Use live-cell fluorescence microscopy with dual-excitation (e.g., ~420 nm and ~500 nm). The ratio of fluorescence (F500/F420) reports the ATP:ADP ratio.

- Treat cells with this compound and image over time.

- Validation: The decrease in the PercevalHR signal upon this compound treatment correlates with a falling ATP:ADP ratio, which can be validated using biochemical assays like luciferase-based ATP tests [3].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of this compound's action and a typical experimental workflow.

Mechanism of this compound from ETC inhibition to cell death.

Logical workflow for profiling this compound's biological effects.

Research Implications and Future Directions

The repurposing of this compound represents a rational approach to target the metabolic vulnerabilities of specific cancers.

- Therapeutic Rationale: The findings provide a strong rationale for repurposing this compound for the treatment of cancers shown to be selectively sensitive to ETC complex I inhibition, such as Primary Effusion Lymphoma (PEL) [1].

- Combination Therapy: Evidence from NSCLC models suggests that this compound can enhance the efficacy of established chemotherapeutic agents like cisplatin, potentially by overcoming survival signals and inducing synergistic stress [2].

- Focus on ETC: The research underscores that the anti-cancer effects of this compound are primarily mediated through its inhibition of mitochondrial ETC Complex I, rather than its originally proposed target, HER2 [1].

References

- 1. Identification of this compound (TAK 165) as an inhibitor of KSHV driven... [pmc.ncbi.nlm.nih.gov]

- 2. This compound enhanced the inhibiting function of cisplatin in ... [pmc.ncbi.nlm.nih.gov]

- 3. Imaging energy status in live cells with... | Nature Communications [nature.com]

- 4. Hypoxia and metabolic inhibitors alter the intracellular ATP : ADP ... ratio [peerj.com]

Mubritinib total synthesis Friedel-Crafts acylation

Synthesis Route and Key Steps

The total synthesis of Mubritinib is a concise five-step process. The table below summarizes the key stages involved [1] [2].

| Step | Reaction Type | Key Function / Outcome |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Constructs core skeleton; initial carbon-carbon bond formation on aromatic system |

| 2 | Click Reaction | Builds triazole ring system |

| 3 | Reduction | Alters functional groups (e.g., nitro, carbonyl reduction) for subsequent cyclization |

| 4 | Bredereck Oxazole Synthesis | Forms oxazole ring; key heterocycle construction |

| 5 | Demethylation | Final functional group manipulation to yield active this compound |

This synthetic route is noted for its improved overall yield and reduced number of steps compared to previous methods, making it more suitable for potential industrial-scale production [1].

Detailed Methodology for Friedel-Crafts Acylation

While a full public protocol is not available in the searched literature, the Friedel-Crafts acylation is a key first step in constructing the core skeleton of the molecule. Here is a generalized procedure for such a reaction in this context:

- Objective: To form a carbon-carbon bond between an aromatic ring and an acyl chloride, creating an aryl ketone that serves as a foundational intermediate.

- Reagents:

- Aromatic Substrate: An electron-rich aromatic compound (e.g., a substituted benzene derivative).

- Acylating Agent: A specific acyl chloride (e.g., 4-(chlorosulfonyl)benzoyl chloride or similar).

- Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃) is typically used.

- Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane.

- Procedure:

- Set up a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Add the solvent and the Lewis acid catalyst.

- Cool the mixture to 0°C using an ice bath.

- Slowly add a solution of the acyl chloride in anhydrous solvent, followed by the dropwise addition of the aromatic substrate.

- Allow the reaction to warm to room temperature and stir for several hours (reaction completion can be monitored by TLC).

- Quench the reaction carefully by pouring it onto a mixture of ice and dilute hydrochloric acid.

- Extract the product with an organic solvent (e.g., DCM), wash the combined organic layers with water and brine, and dry over an anhydrous salt like MgSO₄.

- Purify the crude product via recrystallization or column chromatography to obtain the desired ketone.

Experimental Workflow and Relationship Visualization

The following diagram illustrates the logical sequence and relationships between the key stages in the total synthesis of this compound, from initial acylation to the final demethylation step.

This workflow shows how Friedel-Crafts acylation creates the initial intermediate, followed by sequential reactions to build triazole and oxazole rings, culminating in the final active compound [1].

Key Synthesis Features and Applications

- Key Advantages: The primary strengths of this synthetic route are its conciseness (only five steps), practicality, and improved yield, which are crucial for scaling up production [1].

- Repurposing and Mechanism: this compound was initially developed as a HER2 inhibitor but has since been investigated for other applications. Recent studies show it acts as an inhibitor of mitochondrial electron transport chain Complex I, leading to increased ROS levels and apoptosis in cancer cells like non-small cell lung cancer (NSCLC) and certain types of acute myeloid leukemia (AML) [3] [4]. This mechanism is also explored in combination therapy with cisplatin to overcome chemoresistance [3].

References

- 1. A Facile Total Synthesis of this compound - Thieme Connect [thieme-connect.com]

- 2. A Facile Total Synthesis of this compound [bohrium.com]

- 3. This compound enhanced the inhibiting function of cisplatin in ... [pmc.ncbi.nlm.nih.gov]

- 4. Use of mitochondrial activity inhibitors for the treatment ... [patents.google.com]

Comprehensive Technical Guide: Mubritinib (TAK-165) Triazole Synthesis and Therapeutic Mechanisms

Introduction to Mubritinib and the Significance of its Triazole Motif

This compound (development code TAK-165) is a potent protein kinase inhibitor that was initially investigated for its anti-cancer properties, particularly targeting HER2-positive breast cancers. The compound features a central 1,2,3-triazole heterocycle that serves as a critical pharmacophoric element responsible for its biological activity. The 1,2,3-triazole ring system in this compound represents a prime example of strategic molecular design in medicinal chemistry, as this moiety provides exceptional metabolic stability, favorable polarity, and the capacity for diverse non-covalent interactions with biological targets. [1] [2] Recent research has revealed that this compound's primary mechanism of action differs from initial reports—rather than functioning as a HER2 inhibitor, it actually acts as a potent inhibitor of mitochondrial respiratory complex I, with the 1,2,3-triazole moiety identified as the essential "toxicophore" responsible for this activity. [3]

The significance of the triazole ring in drug design extends beyond this compound, as 1,2,3-triazoles are widely employed in pharmaceutical development due to their synthetic accessibility via click chemistry, remarkable stability under physiological conditions, and ability to serve as bioisosteric replacements for amide bonds and other functional groups. [1] [4] These five-membered aromatic rings containing three nitrogen atoms typically form as 1,4-disubstituted regioisomers when synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient construction of complex molecular architectures. [5] The triazole ring possesses a substantial dipole moment (~5 Debye) and can function as both hydrogen bond acceptor and weak hydrogen bond donor, enabling key interactions with biological targets that enhance binding affinity. [1] [5]

Synthetic Routes to this compound with Focus on Triazole Formation

Optimized Five-Step Total Synthesis

Recent advances in this compound synthesis have resulted in the development of a streamlined five-step synthetic route that offers significant improvements in yield and efficiency compared to earlier approaches. This practical and concise total synthesis employs several key transformations: Friedel-Crafts acylation, click reaction for triazole formation, reduction, and demethylation, with the Bredereck oxazole synthesis representing another important feature. [6] The strategic incorporation of these reactions enables efficient construction of the triazole ring system while minimizing purification steps and maximizing overall yield, making this approach particularly suitable for potential industrial-scale production. [6]

The synthetic pathway begins with Friedel-Crafts acylation to establish the core aromatic framework, followed by the pivotal click reaction that forms the critical 1,2,3-triazole ring system. Subsequent reduction and demethylation steps complete the molecular architecture, yielding this compound with high purity and efficiency. The Bredereck oxazole synthesis complements these transformations by providing access to key heterocyclic components. This optimized route represents a substantial improvement over previous synthetic approaches that often required more steps and provided lower overall yields, addressing previous limitations in this compound production. [6]

Triazole Formation via Click Chemistry

The central triazole ring in this compound is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction renowned for its high efficiency, regioselectivity, and functional group tolerance. This transformation involves the cycloaddition between an organic azide and a terminal alkyne, catalyzed by copper(I) species to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. [1] [5] The remarkable regioselectivity of the CuAAC reaction is attributed to the stepwise mechanism facilitated by copper(I) catalysis, which dramatically lowers the activation barrier for formation of the 1,4-regioisomer while effectively suppressing the competing 1,5-regioisomer formation that typically occurs in thermal cycloadditions. [5]

Table 1: Key Reactions in this compound Synthesis

| Reaction Type | Purpose in Synthesis | Key Features | References |

|---|---|---|---|

| Friedel-Crafts Acylation | Establishment of core aromatic framework | Forms key carbon-carbon bonds to aromatic systems | [6] |

| Click Reaction (CuAAC) | Triazole ring formation | High regioselectivity for 1,4-disubstituted triazole; excellent yield | [6] [1] |

| Bredereck Oxazole Synthesis | Oxazole ring formation | Provides complementary heterocyclic component | [6] |

| Reduction | Functional group interconversion | Adjusts oxidation states of key intermediates | [6] |

| Demethylation | Final structural modification | Reveals critical phenolic or other functional groups | [6] |

The synthetic workflow for this compound production can be visualized through the following transformation process:

Figure 1: Synthetic workflow for this compound production featuring triazole formation via click chemistry

Experimental Protocols for Key Synthetic Steps

Triazole Formation via CuAAC Reaction

The formation of the critical 1,2,3-triazole ring represents the most distinctive transformation in this compound synthesis. The following detailed protocol ensures high yield and regioselectivity: [6] [5]

Reaction Setup: In a round-bottom flask equipped with magnetic stirring, combine the terminal alkyne precursor (1.0 equiv) with the organic azide component (1.2 equiv) in a 1:5 mixture of ethanol and water. The concentration of the terminal alkyne should be maintained at approximately 0.1 M to ensure efficient reaction kinetics while minimizing side reactions. [5]

Catalyst System: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 15 mol%) as the copper source, followed by sodium ascorbate (20 mol%) as a reducing agent. The sodium ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ, which is essential for catalyzing the cycloaddition reaction. Alternative copper sources such as copper(I) iodide can also be employed with similar efficiency. [5]

Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within this timeframe, as evidenced by consumption of the starting alkyne and azide. Extended reaction times generally do not improve yields and may promote minor side reactions. [5]

Workup Procedure: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 × 20 mL) to remove inorganic salts and polar impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole product. [6]

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted 1,2,3-triazole intermediate. Yields typically range from 85-95% with excellent regioselectivity for the 1,4-isomer. [6] [5]

General Considerations for Triazole Synthesis

The successful execution of CuAAC reactions for pharmaceutical synthesis requires attention to several critical parameters: [1] [5]

Oxygen Exclusion: While not strictly anaerobic, the reaction benefits from conducting under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Cu(I) catalyst and potential side reactions involving reactive oxygen species.

Solvent Systems: Although ethanol-water mixtures are most common, alternative solvent systems including tert-butanol-water, acetonitrile-water, or even purely aqueous systems can be employed with similar efficiency. The biphasic nature of some solvent systems can be mitigated by vigorous stirring.

Catalyst Alternatives: For substrates sensitive to oxidation, pre-formed copper(I) complexes such as CuI(PPh₃)₃ or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complexes can be used instead of the Cu(II)/ascorbate system, often providing faster reaction kinetics.

Scale-Up Considerations: The CuAAC reaction is exceptionally scalable, with industrial applications demonstrated for kilogram-scale production. For large-scale synthesis, efficient mixing becomes critical to maintain reaction homogeneity and heat transfer.

Table 2: Optimization Parameters for CuAAC Reaction in this compound Synthesis

| Parameter | Optimal Conditions | Effect of Variation | Practical Considerations |

|---|---|---|---|

| Temperature | Room temperature (25°C) | Higher temperatures accelerate reaction but may reduce regioselectivity | No cooling or heating required |

| Solvent System | Ethanol:Water (1:5) | Pure organic solvents slow reaction rate; pure water may limit substrate solubility | Biphasic systems require vigorous stirring |

| Copper Source | CuSO₄·5H₂O (15 mol%) | Other Cu(II) salts work similarly; Cu(I) sources may not require reductant | Freshly prepared solutions recommended |

| Reducing Agent | Sodium ascorbate (20 mol%) | Other reductants (e.g., aminoguanidine) less effective | Must be added after copper source |

| Reaction Time | 6 hours | Shorter times give incomplete conversion; longer times not beneficial | Monitor by TLC or LC-MS |

| Substrate Ratio | Azide:Alkyne (1.2:1) | Lower ratios decrease yield; higher ratios complicate purification | Slight excess of azide optimal |

Structural and Electronic Features of the Triazole Ring

Computational and Theoretical Analysis

The 1,2,3-triazole ring system possesses distinctive electronic properties that contribute to its effectiveness in medicinal compounds. Density functional theory (DFT) calculations at the B3LYP/6-31G* level of theory have confirmed the high reactivity of terminal alkynes as dipolarophiles in cycloaddition reactions, with the copper(I)-catalyzed pathway exhibiting a significantly lower free-energy barrier (4.33 kcal/mol) for formation of the 1,4-regioisomer compared to the 1,5-regioisomer (29.35 kcal/mol). [5] This substantial energy difference explains the remarkable regioselectivity observed in CuAAC reactions and underscores the importance of copper catalysis in ensuring isomeric purity in pharmaceutical synthesis.

The triazole ring in this compound participates in multiple non-covalent interactions with biological targets, functioning as both hydrogen bond acceptor (through its nitrogen atoms) and, in specific molecular contexts, as a weak hydrogen bond donor. [1] The aromatic character of the triazole ring enables π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in protein binding pockets, while its significant dipole moment (~5 Debye) facilitates strong electrostatic interactions with complementary polar groups in the target binding site. [5] [2] These diverse interaction capabilities make the 1,2,3-triazole an exceptionally versatile pharmacophoric element that can mimic various natural ligands while providing enhanced metabolic stability compared to traditional amide-based bioisosteres. [1]

Structure-Activity Relationship of the Triazole Toxicophore

Recent investigations have identified the 1H-1,2,3-triazol-1-yl moiety in this compound as the essential "toxicophore" responsible for its inhibition of mitochondrial complex I. [3] Structure-activity relationship (SAR) studies utilizing a focused chemical library demonstrated that modifications to this heterocyclic 1,3-nitrogen motif substantially alter both complex I inhibition and associated cytotoxicity. Specifically, the spatial arrangement and electronic properties of the nitrogen atoms in the triazole ring are critical for binding to complex I, with even minor structural modifications ablating the mitochondrial inhibitory activity. [3]

This discovery has profound implications for drug design, as the same toxicophoric motif has been identified in other anti-cancer therapeutics including carboxyamidotriazole (CAI). Computational and experimental analyses confirm that CAI likewise functions through complex I inhibition mediated by its triazole ring, despite being initially characterized as a calcium channel inhibitor. [3] This recurring theme underscores the potential for misattribution of mechanism of action when compounds exert primary effects on mitochondrial function, given the cell-wide consequences of respiratory chain inhibition.

Biological Mechanisms and Therapeutic Applications

Mitochondrial Complex I Inhibition

Contrary to initial reports characterizing this compound as a HER2 inhibitor, recent studies have conclusively demonstrated that its primary mechanism of action involves potent inhibition of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). [3] This revelation emerged from observations that this compound:

- Does not directly inhibit HER2 kinase activity in biochemical assays, even at concentrations up to 10 μM. [3]

- Recapitulates the cellular signaling effects of established complex I inhibitors like rotenone and antimycin A, including alteration of phosphorylation status of energy-sensing proteins downstream of AMPK. [3]

- Displays anti-cancer activity that directly correlates with complex I inhibition rather than HER2 signaling disruption. [3]

The mitochondrial toxicity of this compound manifests particularly in cells with high energy demands, such as cardiomyocytes, raising important safety considerations for therapeutic applications. [3] In cardiac cells, this compound exposure reduces beat rate and depletes cellular ATP levels, with prolonged exposure ultimately triggering cell death. These effects are mechanistically linked to the triazole-containing toxicophore, as structural analogs lacking this motif show markedly reduced cardiotoxicity while maintaining anti-proliferative effects on cancer cells. [3]

Anti-Cancer Efficacy and Combination Therapy

This compound demonstrates significant anti-tumor activity both as a single agent and in combination therapy approaches. In lung cancer models, this compound enhanced the efficacy of cisplatin by interfering with mitochondrial function and amplifying oxidative stress. [7] The combination of this compound with cisplatin resulted in:

- Reduced Activation of PI3K/mTOR Signaling: this compound treatment diminished phosphorylation of key components in the PI3K/mTOR pathway, potentially sensitizing cancer cells to conventional chemotherapy. [7]

- Mitochondrial Dysfunction: The drug disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) to levels that induce oxidative stress and trigger apoptosis. [7]

- Synergistic Tumor Suppression: In vivo xenograft models demonstrated improved tumor growth inhibition when this compound was combined with cisplatin compared to either agent alone. [7]

The molecular pathways affected by this compound can be visualized as follows:

Figure 2: Molecular mechanisms of this compound's anti-cancer activity through mitochondrial complex I inhibition

The anti-cancer effects of this compound extend beyond lung cancer models, with activity observed against various human cancer cell lines including prostate cancer (PC3 & DU-145), liver cancer (HEPG2), and breast cancer (MDA-MB-468). [8] [9] The compound demonstrates a favorable selectivity index, with cytotoxicity values (IC₅₀) against normal Vero cell lines generally exceeding 22 μM, indicating preferential targeting of cancer cells over normal cells. [8]

Emerging Therapeutic Applications

Beyond its anti-cancer properties, this compound has shown potential in other therapeutic areas. Recent investigations have explored its application as an anti-pseudo-allergic agent through inhibition of Mas-related G-protein-coupled receptor member X2 (MRGPRX2). [10] In this context:

- This compound effectively inhibited β-hexosaminidase and histamine release in LAD2 mast cells.

- The compound reduced intracellular calcium mobilization in MRGPRX2-HEK293 cells treated with compound 48/80, a classic mast cell activator.

- Molecular docking studies suggest this compound competitively binds to the active site on MRGPRX2, potentially blocking interactions with Glu141 that are essential for receptor activation by compound 48/80. [10]

This emerging application highlights the diverse pharmacological potential of this compound and structurally-related triazole-containing compounds, suggesting possible repurposing opportunities for allergic and inflammatory conditions.

Conclusion and Future Perspectives

The synthesis and biological evaluation of this compound exemplifies the evolving understanding of structure-activity relationships in drug development. The compound's 1,2,3-triazole moiety serves not only as a structural scaffold but as the essential toxicophore responsible for its primary biological activity through mitochondrial complex I inhibition. The optimized five-step synthesis leveraging click chemistry provides efficient access to this important compound, while detailed mechanistic studies have revealed its true mode of action beyond initial characterization as a HER2 inhibitor.

Future research directions for this compound and related triazole-containing therapeutics should focus on:

- Toxicophore Engineering: Structural modification of the 1,2,3-triazole ring to mitigate off-target toxicity while maintaining anti-cancer efficacy. [3]

- Combination Therapy Optimization: Systematic evaluation of this compound in combination with conventional chemotherapeutics across different cancer types. [7]

- Therapeutic Repurposing: Exploration of non-oncological applications targeting mitochondrial function in other pathological conditions. [10] [3]

- Biomarker Development: Identification of predictive biomarkers to identify patient populations most likely to benefit from complex I inhibition therapy.

References

- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Biological Evaluation of Selected ... [mdpi.com]

- 3. Identification of a novel toxicophore in anti-cancer ... [elifesciences.org]

- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal ... [pmc.ncbi.nlm.nih.gov]

- 5. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT ... [pmc.ncbi.nlm.nih.gov]

- 6. A Facile Total Synthesis of this compound - Thieme Connect [thieme-connect.com]

- 7. This compound enhanced the inhibiting function of cisplatin in ... [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Design, Synthesis, and Bioevaluation of 2- ... [pubmed.ncbi.nlm.nih.gov]

- 9. Computational Design, Synthesis, and Bioevaluation of 2- ... [sciencedirect.com]

- 10. Synthesis and evaluation of new potential anti-pseudo ... [pubmed.ncbi.nlm.nih.gov]

Mubritinib Bredereck oxazole synthesis

Mubritinib at a Glance

This compound (TAK-165) is an investigational small molecule with a chemical formula of C₂₅H₂₃F₃N₄O₂ and a molar mass of 468.48 g/mol [1] [2]. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| Primary Known Targets | Receptor tyrosine-protein kinase erbB-2 (HER2); Epidermal growth factor receptor (EGFR) [1]. |

| Later Identified Target | Mitochondrial Electron Transport Chain (ETC) Complex I [3] [4]. |

| Original Investigational Use | Treatment of HER2-positive cancers (e.g., breast cancer) [1] [5] [2]. |

| Repurposing Potential | Acute Myeloid Leukemia (AML); Primary Effusion Lymphoma (PEL) [3] [4] [6]. |

Total Synthesis of this compound

A 2021 publication describes a practical five-step total synthesis of this compound, praised for its improved yield and potential for industrial-scale production [7]. The key steps are outlined below.

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Friedel–Crafts acylation | Constructs an initial carbon framework. |

| 2 | Click reaction | Constructs the triazole ring system. |

| 3 | Reduction | Modifies a functional group to a desired state. |

| 4 | Bredereck oxazole synthesis | Forms the critical oxazole ring. |

| 5 | Demethylation | Final modification to produce the active drug substance. |

The synthesis strategically uses a Click reaction and the Bredereck oxazole synthesis to build the triazole and oxazole ring systems, respectively [7]. The oxazole ring is a crucial structural feature that forms key interactions in the HER2 kinase domain [5].

Experimental Protocol & Characterization

For the described five-step synthesis, you would typically follow this general workflow for the final compound. Supporting information for the 2021 synthesis paper is available online [7].

Biological Evaluation & Mechanism

This compound's anti-cancer effects involve multiple mechanisms. The diagram below illustrates its dual mechanisms of action in different cancer types.

For quantitative assessment of this compound's anti-proliferative activity, researchers determine the Growth Inhibition 50 (GI₅₀) value, which is the drug concentration that inhibits 50% of cell growth.

| Cell Line | Cancer Type | KSHV Status | GI₅₀ (nM) | Citation |

|---|---|---|---|---|

| BC3 | Primary Effusion Lymphoma (PEL) | KSHV+ | 13.45 nM | [3] |

| BCBL1 | Primary Effusion Lymphoma (PEL) | KSHV+ | 17.1 nM | [3] |

| BC1 | Primary Effusion Lymphoma (PEL) | KSHV+ | 7.5 nM | [3] |

| Ramos | Burkitt's Lymphoma | KSHV- | 400 nM | [3] |

| LCL352 | Lymphoblastoid | EBV+ | 200 nM | [3] |

| HL60 | Acute Myeloid Leukemia (AML) | - | Synergy with ATRA | [6] |

Research Implications & Future Directions

The discovery of this compound's inhibition of mitochondrial ETC Complex I revealed that certain cancer cells are uniquely dependent on oxidative phosphorylation (OXPHOS) for survival, challenging the long-held "Warrburg effect" assumption [4]. This provides a strong rationale for repurposing this compound for OXPHOS-dependent cancers like AML and PEL [3] [4]. Furthermore, this compound shows a strong synergistic effect with All-Trans Retinoic Acid (ATRA) in promoting differentiation of AML cells, suggesting a promising combination therapy strategy [6].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Identification of this compound (TAK 165) as an inhibitor of KSHV ... [pmc.ncbi.nlm.nih.gov]

- 4. Major breakthrough in the treatment of leukemia [medicalxpress.com]

- 5. Synthesis and evaluation of novel HER-2 inhibitors to exert ... [sciencedirect.com]

- 6. The HER2 inhibitor TAK165 Sensitizes Human Acute ... [nature.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Mubritinib high-throughput screening assay

Application Notes: Mubritinib HTS Assays

High-throughput screening has successfully repurposed this compound, which was initially developed as a HER2/ErbB2 receptor tyrosine kinase inhibitor. Research has revealed two primary, distinct mechanisms of action:

- BBSCB Protection and Neuroprotection: It protects endothelial cells from oxidative stress, helping to maintain barrier integrity after events like spinal cord injury [1] [2].

- Anti-Cancer Activity: It acts as a potent inhibitor of mitochondrial Electron Transport Chain (ETC) Complex I, showing efficacy against specific cancer types, such as primary effusion lymphoma (PEL) and acute myeloid leukemia (AML) [3] [4] [5].

The following table summarizes the core objectives and findings of two pivotal HTS campaigns that identified this compound.

| HTS Objective | Screening Model & Readout | Key Finding on this compound | Therapeutic Implication |

|---|

| Identify BBSCB-protective drugs [1] [2] | • Cell Model: Immortalized human brain endothelial cells (hCMEC/D3) • Stress Induction: 0.45 mM H2O2 • Primary Readout: Cell viability (Resazurin-based PrestoBlue assay) | Identified as a hit from 1,570 drugs; protected BBSCB function in vitro and in mouse models of spinal cord injury, reducing neuronal loss and improving gait [1] [2]. | Potential for repurposing in central nervous system (CNS) disorders involving BBSCB breakdown. | | Discover inhibitors of KSHV-driven cancer growth [3] | • Cell Models: KSHV+ vs. KSHV- B-cell lines • Parallel Assays: LANA DNA-binding luciferase assay & selective cell viability inhibition • Primary Readout: Selective growth inhibition of KSHV+ cells | Scored as a hit in both assays; selectively inhibited KSHV+ PEL cell viability at nanomolar concentrations (GI50: 7.5-17.1 nM) via inhibition of ETC Complex I [3]. | Rationale for targeting mitochondrial metabolism in KSHV-associated cancers and other OXPHOS-dependent malignancies. |

Detailed Experimental Protocols

Here are the standardized protocols for the key HTS assays that identified and validated this compound.

Protocol 1: HTS for BBSCB-Protective Agents

This protocol is designed to identify compounds that protect brain endothelial cells from oxidative stress, a key factor in BBSCB breakdown [2].

1. Cell Culture and Plating

- Use hCMEC/D3 cells (passages 32-35).

- Coat 96-well plates with 0.1 mg/ml collagen type I.

- Plate cells at a density of 5,000 cells/cm² in 80 µL of EBM-2 medium supplemented with 2.5% fetal bovine serum (FBS).

2. Drug Priming

- 24 hours after plating, add 20 µL of EBM-2 medium containing the candidate drug (e.g., this compound at a final screening concentration of 10 µM) and 0.5% DMSO.

3. Oxidative Stress Induction

- After another 24 hours of drug priming, induce stress by adding 20 µL of H2O2 solution to achieve a final concentration of 450 µM in the culture medium.

4. Viability Assessment

- Six hours after H2O2 exposure, measure cell viability using the PrestoBlue reagent according to the manufacturer's instructions.

- Data Normalization: Normalize the viability data from each drug-treated well to the average viability of non-stressed (no H2O2) control wells on the same plate.

- Hit Selection: Identify "hit" drugs as those that restore cell viability to over 70% of the non-stressed control level [2].

Protocol 2: HTS for Selective KSHV+ Cancer Cell Inhibitors

This dual-assay protocol identifies compounds that both inhibit a key viral protein function and selectively kill virus-associated cancer cells [3].

1. LANA DNA-Binding Inhibition Assay

- Cell Line: Use a stable HEK293T cell line inducibly expressing a VP16-LANA(DBD) fusion protein.

- Transfection: Co-transfect cells with a Gaussia luciferase reporter plasmid containing KSHV terminal repeat (TR) LANA binding sites.

- Screening: Treat cells with the drug library (e.g., 12.5 µM) for 24-48 hours.

- Readout: Measure Gaussia luciferase activity. A reduction in signal indicates inhibition of LANA binding to its target DNA.

2. Selective Cell Viability Screening

- Cell Models: Use a KSHV+ PEL cell line (e.g., BC3) and a KSHV- B-cell line (e.g., Ramos) as a control.

- Screening: Seed cells in 96-well plates and treat with the drug library (e.g., 10 µM) for 72-96 hours.

- Viability Readout: Use a standard cell viability assay (e.g., ATP-based, resazurin-based).

- Hit Selection: Calculate a "therapeutic window" for each drug:

(% Viability of Ramos) - (% Viability of BC3). Hits are compounds that show a significant positive value, indicating selective toxicity toward KSHV+ cells [3].

3. Hit Validation

- Dose-Response: Perform a 10-point dose-response curve on a panel of KSHV+ and KSHV- cell lines.

- Key Metric: Determine the GI50 (concentration for 50% growth inhibition). A confirmed hit like this compound will show GI50 values in the nanomolar range for KSHV+ lines while being less potent against KSHV- lines [3].

Mechanism of Action and Validation Assays

The following diagram illustrates the two distinct mechanisms of action identified for this compound through secondary validation assays.

To confirm these mechanisms, researchers employ several key validation assays:

Mechanism A: Mitochondrial Complex I Inhibition

- Seahorse XF Analyzer: This is the gold-standard assay. Treat cells with this compound and measure the Oxygen Consumption Rate (OCR). A direct inhibition of mitochondrial Complex I will manifest as a sharp decrease in basal and maximal OCR [3] [5].

- Metabolomic Profiling: Confirm the functional consequences by measuring intracellular ratios of ATP/ADP and ATP/AMP, which are expected to decrease upon ETC inhibition [3].

Mechanism B: BBSCB Protection

- In Vitro BBSCB Model: Use a transwell co-culture system with brain endothelial cells, pericytes, and astrocytes.

- Induce Stress: Apply oxygen-glucose deprivation (OGD) for 6 hours followed by 18 hours of reoxygenation (Reox).

- Measure Integrity:

Key Considerations for Protocol Implementation

- Cell Line Authentication: Ensure the identity and purity of cell lines (e.g., hCMEC/D3, BC3) by using STR profiling and regularly testing for mycoplasma contamination.

- DMSO Controls: The final concentration of DMSO from compound stocks should be carefully controlled (e.g., ≤0.5%) and matched in all control wells to avoid solvent toxicity [2].

- Assay Robustness: For HTS, routinely calculate Z' factors to confirm the assay's robustness and suitability for screening. A Z' > 0.5 is generally considered excellent [2] [6].

- Data Reproducibility: Always conduct triplicate reproducibility tests and full dose-dependency studies on initial "hit" compounds to minimize false positives [1] [2].

Conclusion

This compound serves as a compelling case study in drug repurposing via HTS. The protocols outlined here—ranging from a straightforward viability-based endothelial protection screen to a more complex dual-mechanism oncology screen—provide a robust framework for researchers aiming to identify novel therapeutic agents with similar profiles. Its dual mechanism of action, particularly its potency as a mitochondrial Complex I inhibitor, makes it a valuable tool compound and a promising candidate for further development in oncology and neuroprotection.

References

- 1. High-Throughput Screening Assay Identifies Berberine and ... [sciencedirect.com]

- 2. High-Throughput Screening Assay Identifies Berberine and ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound (TAK 165) as an inhibitor of KSHV ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances of mitochondrial complex I inhibitors for ... [sciencedirect.com]

- 5. A Leukemic Target with a Thousand Faces: The Mitochondria [mdpi.com]

- 6. The drug efficacy testing in 3D cultures platform identifies ... [nature.com]

Comprehensive Application Notes and Protocols: Assessing Mubritinib Cytotoxicity in Primary Effusion Lymphoma (PEL) Cell Models

Introduction to Mubritinib and Its Relevance in PEL Research

This compound (TAK-165) was initially identified as a potential HER2/ErbB2 receptor tyrosine kinase inhibitor but subsequent research has revealed that its primary anticancer mechanism involves potent inhibition of mitochondrial electron transport chain (ETC) complex I [1]. This unexpected mechanism of action has positioned this compound as a promising therapeutic candidate for hematological malignancies, particularly Primary Effusion Lymphoma (PEL), an aggressive KSHV-associated cancer with limited treatment options. The drug's selective cytotoxicity against KSHV-positive PEL cell lines at nanomolar concentrations, while sparing KSHV-negative B-cell lines, makes it an attractive candidate for drug repurposing in oncology [2].

The mitochondrial respiratory chain inhibition by this compound disrupts oxidative phosphorylation (OXPHOS), leading to severe metabolic disruption in PEL cells that appear uniquely dependent on mitochondrial function [2] [1]. Additionally, this compound has been shown to inhibit the LANA DNA binding domain in KSHV, potentially interfering with viral genome maintenance and latent infection [2]. These dual mechanisms—targeting both viral persistence and cellular metabolism—provide a strong rationale for investigating this compound in PEL experimental models, which could lead to novel treatment strategies for this therapeutic challenging malignancy.

Key Experimental Findings on this compound in PEL Models

Quantitative Assessment of this compound Cytotoxicity in PEL Cells

Table 1: Growth Inhibition (GI₅₀) Values of this compound in B-Cell Lines

| Cell Line | KSHV Status | EBV Status | GI₅₀ (nM) | Cell Type Description |

|---|---|---|---|---|

| BC-1 | Positive | Positive | 7.5 | PEL cell line |

| BC3 | Positive | Negative | 13.45 | PEL cell line |

| BCBL1 | Positive | Negative | 17.1 | PEL cell line |

| Ramos | Negative | Negative | 400 | Burkitt lymphoma |

| BJAB | Negative | Negative | 1600 | B-cell lymphoma |

| LCL352 | Negative | Positive | 200 | EBV-transformed B-cells |

The data clearly demonstrates nanomolar potency of this compound specifically against KSHV-positive PEL cell lines, with approximately 20-200-fold selectivity compared to KSHV-negative B-cell lines [2]. Notably, the EBV-positive LCL352 cells showed intermediate sensitivity, suggesting that this compound's activity may extend to other virus-associated lymphomas but with reduced potency compared to KSHV-driven PEL.

Table 2: Functional Consequences of this compound Treatment in PEL Cells

| Parameter Assessed | Experimental Method | Key Findings | Biological Significance |

|---|---|---|---|

| Cell cycle distribution | Flow cytometry (PI staining) | Accumulation of sub-G1 population | Induction of apoptosis |

| Apoptotic induction | Annexin V staining | Increased Annexin V positive cells | Activation of programmed cell death |

| Mitochondrial function | Seahorse analyzer | Inhibition of maximal oxygen consumption rate (OCR) | Disruption of electron transport chain |

| Metabolic status | Metabolomics | Altered ATP/ADP and ATP/AMP ratios | Energy crisis in treated cells |

| Viral latency maintenance | LANA-TR binding assay | Inhibition of LANA binding to KSHV TR DNA | Disruption of viral genome maintenance |

| Lytic reactivation | Viral lytic gene expression | No lytic cycle reactivation | Selective targeting of latent infection |

The multifaceted experimental assessment confirms that this compound triggers cell cycle arrest and apoptosis while simultaneously disrupting mitochondrial energy production and viral persistence mechanisms in PEL cells [2]. The lack of lytic reactivation is particularly significant as it eliminates concerns about potentially exacerbating KSHV dissemination during treatment.

Comparative Efficacy Against Other Targeted Agents

Table 3: Comparison of this compound with Other PEL-Targeted Agents

| Therapeutic Agent | Primary Target | Reported Efficacy in PEL | Key Limitations |

|---|---|---|---|